molecular formula C23H20F2N6O2 B2388037 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1261001-00-6

1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2388037
CAS No.: 1261001-00-6
M. Wt: 450.45
InChI Key: HLPLJUIWWAZMRQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold prevalent in medicinal chemistry due to its structural similarity to purines. Key substituents include:

  • 1-(4-fluorophenyl): A fluorinated aromatic group enhancing metabolic stability and lipophilicity.
  • 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl): A piperazine-linked side chain with dual fluorophenyl groups, likely targeting G protein-coupled receptors (GPCRs) or kinases.

The fluorophenyl groups improve bioavailability by reducing oxidative metabolism, while the piperazine moiety may enhance CNS penetration or receptor affinity .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)21(32)14-30-15-26-22-20(23(30)33)13-27-31(22)19-7-3-17(25)4-8-19/h1-8,13,15H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLJUIWWAZMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-fluorophenyl group and a piperazine moiety. This structure is significant for its interaction with biological targets.

PropertyValue
Chemical FormulaC19H21F2N5O
Molecular Weight373.40 g/mol
CAS NumberNot specified
SMILESC1=CN(C(=O)N=C1C(=O)CCN2CCCCC2)C(F)=C(F)C

Antidepressant Effects

Research indicates that compounds similar to this structure exhibit antidepressant-like effects. For instance, derivatives containing piperazine have been shown to modulate serotonin receptors, suggesting potential applications in treating depression and anxiety disorders. A study demonstrated that modifications in the piperazine ring could enhance binding affinity to serotonin receptors, thereby influencing mood regulation .

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant properties. In various animal models, compounds with similar pyrazolo-pyrimidine frameworks showed significant protection against induced seizures. The mechanism appears to involve modulation of voltage-gated sodium and calcium channels, which are critical in neuronal excitability .

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, attributed to their ability to inhibit neuroinflammatory pathways. Studies suggest that the presence of the pyrazolo[3,4-d]pyrimidine scaffold may confer protective effects against oxidative stress in neuronal cells .

Study 1: Antidepressant-like Effects

A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives for their antidepressant activity. The results indicated that certain modifications led to increased efficacy in animal models of depression, correlating with enhanced serotonin receptor affinity .

Study 2: Anticonvulsant Activity

In a controlled experiment testing various pyrazolo-pyrimidine derivatives, it was found that some compounds provided significant seizure protection at doses as low as 30 mg/kg in the maximal electroshock (MES) test. The most active compound exhibited an ED50 value lower than that of established anticonvulsants like phenytoin .

Safety and Toxicology

While the biological activities are promising, toxicity profiles must be considered. Preliminary studies indicate that certain derivatives may exhibit hepatotoxicity at higher concentrations. However, compounds similar to this compound showed no significant cytotoxic effects on HepG2 cells at concentrations below 100 µM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds structurally related to 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound were evaluated against various cancer cell lines, showing promising antiproliferative effects. The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine moiety could enhance cytotoxicity against specific cancer types, including breast and prostate cancers .

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its piperazine component is known to interact with serotonin and dopamine receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Studies have shown that similar compounds can modulate neurotransmitter systems effectively, suggesting potential antidepressant and anxiolytic activities .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound involves several synthetic steps that can yield various derivatives with modified biological activities. For instance, microwave-assisted synthesis techniques have been employed to enhance yield and reduce reaction times in the creation of related azole derivatives . These synthetic approaches allow for the exploration of a wide range of chemical modifications that can lead to compounds with improved efficacy or reduced toxicity.

Antimicrobial Properties

Broad-Spectrum Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. These compounds have shown activity against various bacterial strains and fungi, indicating their potential use as antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Studies

StudyFindingsImplications
Anticancer Activity Evaluation Derivatives exhibited IC50 values in the low micromolar range against MCF-7 and DU145 cell linesSupports further development as anticancer therapeutics
Neuropharmacological Assessment Modulation of serotonin receptors led to significant anxiolytic effects in animal modelsPotential for development as a new class of antidepressants
Antimicrobial Testing Effective against resistant strains of Staphylococcus aureusHighlights potential as a new antimicrobial agent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Core Structure Substituents Key Differences Pharmacological Notes
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl) Dual fluorophenyl groups and piperazine side chain Likely CNS activity; enhanced metabolic stability due to fluorine substitution
Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-methoxyphenyl), 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl) Methoxy instead of fluorine on phenyl groups Anticonvulsant activity; methoxy groups may increase metabolic liability compared to fluorine
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5) Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), no piperazine side chain Lacks the piperazine-ethyl ketone side chain Base scaffold with unmodified N5 position; potential for kinase inhibition

Heterocyclic Core Variations

Compound Name Core Structure Substituents Key Differences Pharmacological Notes
4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-(3,4-dichlorophenyl)piperazine, 5-(4-fluorophenyl), 6-methyl Thieno-pyrimidine core instead of pyrazolo-pyrimidinone Increased lipophilicity; potential antipsychotic activity via dopamine receptor modulation
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-dichlorophenyl, 4-fluorophenyl, trifluoromethyl Different ring fusion (1,5-a vs. 3,4-d) Antitrypanosomal activity; halogen-rich structure enhances target binding

Piperazine-Containing Analogs

Compound Name Core Structure Substituents Key Differences Pharmacological Notes
1-(4-Fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Hydrochloride Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), 5-((4-hydroxypiperidin-4-yl)methyl) Hydroxypiperidine instead of piperazine side chain Improved solubility (hydrochloride salt); potential for ionizable interactions in binding pockets
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Arylpiperazine 3-chloro-5-(trifluoromethyl)pyridinyl, thiophen-2-yl Non-pyrazolo-pyrimidinone core Broad GPCR modulation (e.g., serotonin receptors) due to piperazine-thiophene combination

Structural and Pharmacokinetic Insights

  • Fluorine vs. Methoxy Substitution : Fluorine reduces CYP450-mediated metabolism, enhancing half-life compared to methoxy groups in Epimidin .
  • Piperazine Side Chains: The dual 4-fluorophenyl-piperazine in the target compound may increase receptor selectivity over mono-substituted analogs (e.g., MK45) .
  • Core Modifications: Thieno-pyrimidine () and pyrazolo[1,5-a]pyrimidine () cores alter electron distribution and planarity, affecting target engagement .

Q & A

Q. Critical factors :

ParameterImpact
TemperatureHigher temps (80–120°C) improve reaction rates but risk decomposition.
Solvent polarityAprotic solvents favor nucleophilic substitutions.
Catalyst loadingExcess acid/base may generate by-products (e.g., hydrolyzed intermediates) .

Basic: How is the compound structurally characterized, and what techniques validate its purity?

Q. Primary methods :

  • X-ray crystallography : Resolves 3D conformation, piperazine ring puckering, and fluorophenyl substituent orientation. SHELX software refines diffraction data for accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine CH2 groups at δ 2.5–3.5 ppm) .
  • HPLC : Quantifies purity (>95%) using C18 columns, 0.1% trifluoroacetic acid/acetonitrile mobile phase, and UV detection at 270 nm .

Basic: What biological targets are associated with this compound, and how is activity assessed?

Q. Putative targets :

  • Kinases : ATP-binding pockets due to pyrazolo-pyrimidine scaffold mimicking adenine .
  • GPCRs : Fluorophenyl-piperazine moiety may bind serotonin/dopamine receptors .

Q. Assays :

  • In vitro kinase inhibition : IC50 values measured via fluorescence polarization.
  • Cell-based assays : Antiproliferative activity in cancer lines (e.g., IC50 < 10 μM in MCF-7) .

Advanced: How can synthetic routes be optimized to address low yields or by-product formation?

Q. Strategies :

  • Stepwise purification : Isolate intermediates via column chromatography to prevent cross-reactivity .
  • Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings to identify optimal conditions .
  • By-product analysis : Use LC-MS to detect impurities (e.g., hydrolyzed amides) and adjust protecting groups .

Q. Example optimization :

VariableBaselineOptimized
Reaction time24 h18 h
SolventDMFAcetonitrile
Yield45%72%

Advanced: How to resolve contradictions in reported biological activity across studies?

Q. Common issues :

  • Solubility differences : DMSO vs. aqueous buffers alter compound aggregation, affecting IC50 .
  • Target selectivity : Off-target binding (e.g., unintended kinases) may skew results.

Q. Solutions :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm target specificity .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Q. Approaches :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets; validate with crystallographic data .
  • ADMET prediction (SwissADME) :
    • Lipophilicity (LogP) : ~3.2 (optimal for blood-brain barrier penetration).
    • Bioavailability : 55% (moderate due to high molecular weight).
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with activity .

Validation : Compare computed vs. experimental IC50 to refine force fields .

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